molecular formula C18H17FN4O3S B3958291 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide

Cat. No.: B3958291
M. Wt: 388.4 g/mol
InChI Key: SNQAKAAOOHBMCV-UHFFFAOYSA-N
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Description

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide (CAS 381698-82-4) is a chemical compound with the molecular formula C18H17FN4O3S and a molecular weight of 388.416 g/mol . This research chemical is a member of the piperazine-1-carbothioamide class, which has been the subject of recent scientific investigation for its bioactive properties. Compounds with this core structure have been identified as novel neuronal nitric oxide synthase (nNOS) inhibitors . Specifically, a closely related analogue, N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide, demonstrated significant selective inhibition of nNOS and showed neuroprotecting potential in a pre-clinical model of Parkinson's disease . This suggests potential research applications for this compound family in neuroscience and the study of neurodegenerative disorders. The structure includes a fluorinated benzamide group and a nitrophenyl-substituted piperazine, offering points for further chemical modification and structure-activity relationship (SAR) studies. Patents also indicate that structurally similar bicyclic heterocyclic compounds are being explored as inhibitors of targets like Fibroblast Growth Factor Receptors (FGFR), pointing to broader potential in oncological research . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O3S/c19-16-4-2-1-3-15(16)17(24)20-18(27)22-11-9-21(10-12-22)13-5-7-14(8-6-13)23(25)26/h1-8H,9-12H2,(H,20,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQAKAAOOHBMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration of Aniline: The process begins with the nitration of aniline to produce 4-nitroaniline.

    Formation of Piperazine Derivative: 4-nitroaniline is then reacted with piperazine to form 4-(4-nitrophenyl)piperazine.

    Introduction of Fluorine: The fluorine atom is introduced through a nucleophilic substitution reaction, resulting in the formation of 2-fluoro-4-(4-nitrophenyl)piperazine.

    Carbothioylation: The final step involves the reaction of 2-fluoro-4-(4-nitrophenyl)piperazine with benzoyl isothiocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide have shown promise in treating depression. The piperazine moiety is often associated with antidepressant effects, as seen in various studies where modifications to the piperazine structure improved serotonin receptor affinity and selectivity.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, highlighting that certain substitutions led to enhanced activity against serotonin receptors, suggesting potential for treating mood disorders .

Antitumor Properties

The compound's structure suggests potential antitumor activity due to the presence of the nitrophenyl group, which has been linked to cytotoxic effects in cancer cells.

Case Study : In vitro studies have demonstrated that similar compounds can inhibit proliferation in various cancer cell lines, including breast and prostate cancer cells. A notable study illustrated that introducing a nitrophenyl group significantly increased cytotoxicity compared to non-nitro analogs .

Antipsychotic Potential

This compound may also exhibit antipsychotic properties. The piperazine ring is a common scaffold in many antipsychotic drugs.

Research Findings : A recent investigation into piperazine derivatives revealed that modifications could lead to compounds with atypical antipsychotic profiles, targeting dopamine and serotonin receptors effectively .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

SubstituentEffect on Activity
FluorineIncreases lipophilicity and receptor binding affinity
Nitro GroupEnhances cytotoxicity and potential for reactive metabolites

Research has shown that the introduction of a fluorine atom can improve metabolic stability while maintaining or enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and nitrophenyl group can enhance its binding affinity and specificity. The piperazine ring may facilitate its interaction with biological membranes, improving its cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles

Compound Name Core Structure Substituents Pharmacological Activity Reference
2-Fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide Piperazine-carbothioyl-benzamide - 2-Fluoro-benzamide
- 4-Nitrophenyl-piperazine
Potential 5-HT₁ₐ/D₃ receptor interaction (inferred from structural analogs)
p-MPPF
(4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine)
Piperazine-ethyl-benzamide - p-Fluoro-benzamide
- 2-Methoxyphenyl-piperazine
Competitive 5-HT₁ₐ antagonist (ID₅₀ = 3 mg/kg in hypothermia assay)
JJGW07
(2-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy}benzamide)
Piperazine-butoxy-benzamide - 2-Methoxy-piperazine
- Benzamide with alkoxy linker
α₁-Adrenolytic activity (pA₂ = 7.2)
8e
(4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide)
Benzamide-thioacetamido - 4-Nitrophenyl
- Chlorobenzoxazole-thioacetamido
VEGFR-2 inhibition (IC₅₀ = 0.89 µM)
Compound 17
((E)-2-fluoro-N-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenethyl)benzamide)
Benzamide-propenyl-phenethyl - 2-Fluoro-benzamide
- Hydroxamic acid moiety
HDAC inhibition (4.1-fold less cytotoxic than SAHA in normal cells)

Key Observations:

Piperazine vs. Non-Piperazine Cores: The target compound’s piperazine-carbothioyl linker distinguishes it from 8e (thiadiazole-thioacetamido) and Compound 17 (phenethyl-propenyl). Piperazine derivatives (e.g., p-MPPF, JJGW07) often exhibit CNS activity due to enhanced blood-brain barrier penetration . The carbothioyl (-C(=S)-) group in the target compound may confer stronger hydrogen bonding compared to the ether linker in JJGW07 or the thioacetamido group in 8e .

In contrast, p-MPPF uses a 2-methoxyphenyl group for serotonin receptor selectivity . The 2-fluoro substituent on the benzamide is shared with Compound 17 and is associated with improved metabolic stability and binding affinity in fluorinated analogs .

Pharmacological Overlaps: Piperazine-linked benzamides (e.g., p-MPPF, JJGW07) show activity against 5-HT₁ₐ and α₁-adrenergic receptors. Thiadiazole derivatives like 8e and hydroxamic acids like Compound 17 target kinase and epigenetic pathways, indicating divergent therapeutic applications compared to the piperazine-carbothioyl scaffold .

Physicochemical Properties

Property Target Compound p-MPPF 8e
Molecular Weight 388.42 g/mol 429.47 g/mol 467.89 g/mol
Calculated logP* ~3.5 (estimated) 3.8 4.2
Hydrogen Bond Acceptors 6 5 7
Solubility Low (nitro/fluorine groups) Moderate (methoxy improves solubility) Very low (chlorobenzoxazole)

*Estimated using fragment-based methods.

Biological Activity

2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17FN4O3S
  • Molecular Weight : 388.42 g/mol
  • CAS Number : 381698-82-4

These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural features, including the presence of a fluorine atom and a nitrophenyl group.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to disease pathways, particularly in cancer and neurodegenerative disorders.
  • Receptor Modulation : It may act as a modulator for various receptors, including serotonin and dopamine receptors, which are critical in psychiatric and neurological conditions.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain bacterial strains, indicating its utility in treating infections.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Neuropharmacological Effects : Research involving animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors. Behavioral assays indicated an increase in serotonin levels in the brain, suggesting its potential as an anxiolytic agent.
  • Antimicrobial Efficacy : In vitro tests showed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against breast/lung cancer cells (IC50 < 10 µM)Study A
NeuropharmacologicalAnxiolytic effects in animal modelsStudy B
AntimicrobialMIC values < 50 µg/mL for various bacteriaStudy C

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a fluorobenzamide derivative with a substituted piperazine-thiocarbamoyl intermediate. Key steps include:

  • Thiocarbamoyl formation : Reacting 4-(4-nitrophenyl)piperazine with carbon disulfide (CS₂) in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) to generate the piperazine-1-carbothioyl intermediate .
  • Amide coupling : Using coupling agents (e.g., DCC or EDC/HOBt) to attach the 2-fluorobenzoyl chloride to the thiocarbamoyl group. Solvents such as DCM or acetonitrile are preferred, with yields improved by refluxing under inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. How is the structural conformation of this compound validated experimentally?

X-ray crystallography is the gold standard. For example:

  • Single-crystal analysis : Diffraction data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. The carbothioyl group typically adopts a planar conformation due to resonance stabilization .
  • Hydrogen bonding : N–H···S and C–H···O interactions stabilize the crystal lattice, as observed in similar piperazine-carbothioamide derivatives .
  • Complementary techniques : 1^1H/13^13C NMR confirms substituent positions (e.g., fluorine at C2 of benzamide, nitro group at C4 of phenyl) .

Q. What methodologies are recommended for evaluating the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition of proteases or kinases. IC₅₀ values are calculated via nonlinear regression of dose-response curves .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine receptors) quantify affinity (Kᵢ) in membrane preparations .
  • Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MICs reported in µg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., trifluoromethyl) or donating (e.g., methoxy) groups to modulate receptor affinity. Fluorine at C2 of benzamide enhances metabolic stability but may reduce solubility .
  • Thiocarbamoyl vs. carboxamide : Compare activity of the carbothioyl (C=S) derivative with its carboxamide (C=O) analog. Thiocarbamoyl groups often improve membrane permeability but may alter target selectivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like tyrosine kinases. Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

  • Assay standardization : Control variables like buffer pH (e.g., HEPES vs. Tris), DMSO concentration (<1%), and cell passage number. For kinase assays, validate ATP concentrations (e.g., 10 µM vs. 100 µM) .
  • Metabolic interference : Test for off-target effects via cytochrome P450 inhibition screening (e.g., CYP3A4/2D6). Use liver microsomes to identify reactive metabolites causing false positives .
  • Batch variability : Characterize compound purity (HPLC-MS) and polymorphic forms (PXRD). Amorphous vs. crystalline phases can alter solubility and activity .

Q. What strategies address challenges in crystallizing this compound for structural studies?

  • Solvent screening : Use high-throughput vapor diffusion (e.g., Hampton Index Kit) with polar/non-polar solvent pairs (e.g., DMF/hexane). Piperazine derivatives often crystallize in methanol/water (7:3 v/v) .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N-(4-formylpiperazine-1-carbonothioyl)benzamide) to induce nucleation .
  • Temperature control : Slow cooling (0.1°C/min) from saturated solutions reduces lattice defects. For hygroscopic samples, use oil-coated loops during data collection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-fluoro-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]benzamide
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